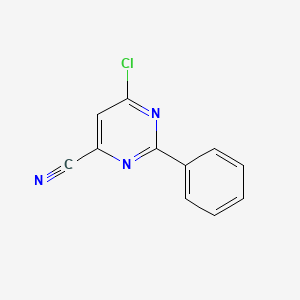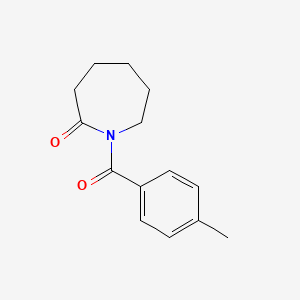
1-(4-Methylbenzoyl)azepan-2-one
Descripción general
Descripción
“1-(4-Methylbenzoyl)azepan-2-one” is a chemical compound with a molecular weight of 231.29 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(4-methylbenzoyl)-2-azepanone . The InChI code for this compound is 1S/C14H17NO2/c1-11-6-8-12(9-7-11)14(17)15-10-4-2-3-5-13(15)16/h6-9H,2-5,10H2,1H3 .Physical And Chemical Properties Analysis
“1-(4-Methylbenzoyl)azepan-2-one” is a solid substance . The molecular formula of this compound is C14H17NO2 . Unfortunately, the boiling point and other physical properties were not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and Characterization : The compound 1-(4-Methylbenzoyl)azepan-2-one has been utilized in the synthesis of various chemical structures. For instance, it has been involved in the formation of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, characterized through techniques like FT-IR, Raman, NMR, and mass spectrometry, and further analyzed using X-ray crystal diffraction and Hirshfeld surface analysis (Qiao et al., 2017).
Crystal Structure Analysis : The compound has also been included in studies analyzing the crystal structure of related molecules, like 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine. These studies focus on understanding the conformational properties of these molecules and their intermolecular interactions (Shankar et al., 2014).
Electrochemical Applications : The compound has been utilized in electrochemical studies, such as in the one-pot concomitant electrochemical reduction of phenanthrenequinones and arenediazonium salts, leading to the formation of various organic compounds (Batanero et al., 2013).
Applications in Polymer Synthesis and Catalysis
Polymer Synthesis : In the field of polymer chemistry, 1-(4-Methylbenzoyl)azepan-2-one has been used in the synthesis of spirocyclic parabanic acid derivatives for applications like polymerizing anhydride-cured epoxide resins. This demonstrates its utility as a thermally latent, protected N-heterocyclic carbene in polymerization processes (Altmann et al., 2020).
Catalysis in Organic Synthesis : The compound has been involved in catalyzed reactions for the synthesis of diverse organic compounds. For example, it's been used in regio- and enantioselective formal annulation reactions between enals and in situ formed azoalkenes, leading to the synthesis of 1,2-diazepine and pyrazole derivatives (Guo et al., 2014).
Drug Development and Material Science
Drug Development : In pharmacology, derivatives of 1-(4-Methylbenzoyl)azepan-2-one have been synthesized and evaluated for potential medicinal applications, such as antihypertensive agents with antiplatelet aggregation activity. This illustrates its role in the development of novel pharmacological agents (Mizuno et al., 1999).
Material Science : It also finds application in material science, such as in the study of azepan-2-one rings in crystal structures, which are crucial for understanding molecular interactions and properties in various materials (Pradeep et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-methylbenzoyl)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-11-6-8-12(9-7-11)14(17)15-10-4-2-3-5-13(15)16/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYRKZNNJAVORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzoyl)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



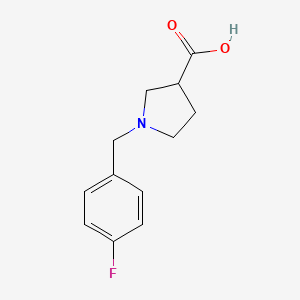
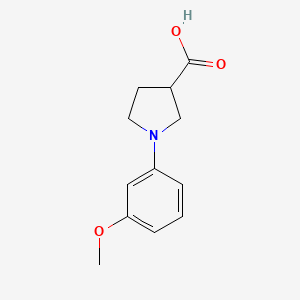
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)
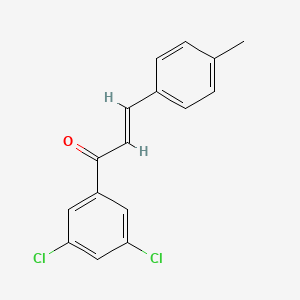
![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)
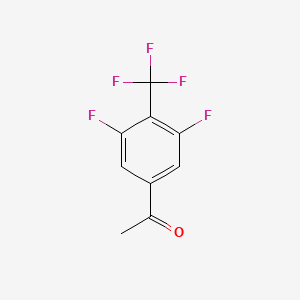
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
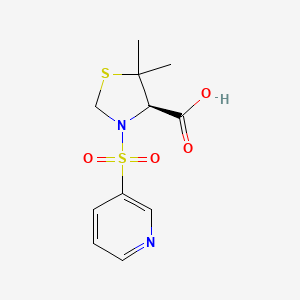
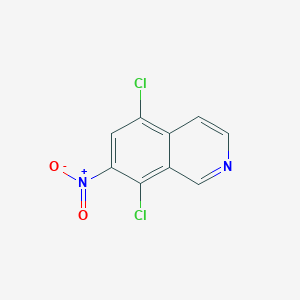
![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
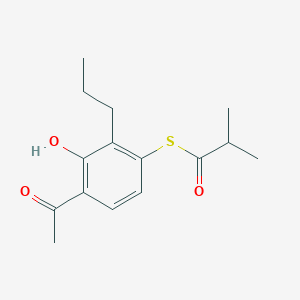
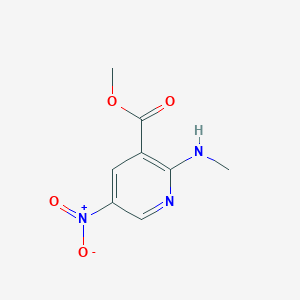
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
